(E)-3,5-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula CHClNO. It belongs to the oxime family, characterized by the functional group -C=N-OH. This compound is derived from 3,5-dichlorobenzaldehyde through the conversion of the aldehyde group into an oxime. Its structure features two chlorine substituents at the 3 and 5 positions of the benzene ring, which significantly influence its chemical properties and biological activities. The compound is recognized for its utility in organic synthesis, medicinal chemistry, and various industrial applications.
The biological activity of (E)-3,5-Dichlorobenzaldehyde oxime is notable due to its potential therapeutic properties. Oxime derivatives have been explored for their antibacterial and anticancer activities. The mechanism of action often involves interaction with specific molecular targets, where the oxime group can form hydrogen bonds with enzymes or receptors. This interaction can modulate enzyme activity, such as reactivating acetylcholinesterase inhibited by organophosphates.
The synthesis of (E)-3,5-Dichlorobenzaldehyde oxime typically involves the reaction of 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate or sodium hydroxide. The reaction is usually conducted in methanol or ethanol at room temperature or under reflux conditions to optimize yield and purity.
For industrial applications, similar synthetic routes are employed but scaled up using continuous flow reactors to enhance efficiency and output quality. Additional purification steps such as recrystallization may be necessary to achieve high-purity products.
(E)-3,5-Dichlorobenzaldehyde oxime has diverse applications across several fields:
Studies on (E)-3,5-Dichlorobenzaldehyde oxime indicate its ability to interact with various biomolecules. The oxime functionality allows it to form covalent bonds with proteins and enzymes, influencing their activity. Research has shown that similar compounds can exhibit toxic effects on cellular systems, highlighting the importance of understanding their interactions within biological contexts .
Several similar compounds share structural features with (E)-3,5-Dichlorobenzaldehyde oxime. Here are a few notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Benzaldehyde oxime | Simple benzene ring with an oxime group | Lacks chlorine substituents; serves as a basic reference compound. |
| 2,4-Dichlorobenzaldehyde oxime | Chlorine at positions 2 and 4 on the benzene ring | Different substitution pattern affects reactivity and stability. |
| 4-Chlorobenzaldehyde oxime | Chlorine at position 4 only | Less sterically hindered compared to dichloro derivatives. |
| 2,6-Dichlorobenzaldehyde oxime | Chlorine at positions 2 and 6 | Exhibits different biological activity due to distinct positioning of chlorine atoms. |
| 3,4-Dichlorobenzaldehyde oxime | Chlorine at positions 3 and 4 | Similar reactivity but different interaction profiles compared to (E)-3,5-dichlorobenzaldehyde oxime. |
The unique dichloro substitution pattern at positions 3 and 5 enhances stability and reactivity compared to other derivatives, making (E)-3,5-Dichlorobenzaldehyde oxime particularly valuable in various chemical applications .